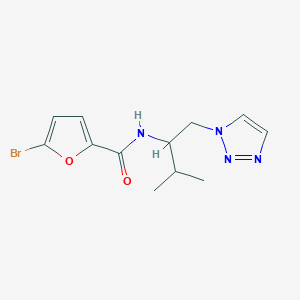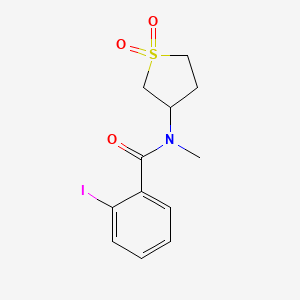![molecular formula C11H11ClFNO B2507654 [5-(3-フルオロフェニル)フラン-2-イル]メタンアミン;塩酸塩 CAS No. 2580242-07-3](/img/structure/B2507654.png)
[5-(3-フルオロフェニル)フラン-2-イル]メタンアミン;塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as furans. Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a fluorophenyl group attached to the furan ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
Chemistry: In chemistry, [5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biology, the compound is used in the study of enzyme interactions and the development of enzyme inhibitors. It is also used in the study of cell signaling pathways and the development of new therapeutic agents.
Medicine: In medicine, [5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride is used in the development of new drugs for the treatment of various diseases. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and the study of catalytic processes.
作用機序
Target of Action
It’s known that many furan derivatives possess various biological activities . These activities suggest that EN300-27719292 may interact with multiple targets within the body.
Mode of Action
Furan derivatives are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways . These can include pathways related to cellular metabolism, signal transduction, and gene expression. The specific pathways affected by EN300-27719292 would depend on its precise targets and mode of action.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the bioavailability of a compound and its ultimate effects in the body .
Result of Action
Given the biological activities associated with furan derivatives, it’s plausible that en300-27719292 could have a range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of EN300-27719292 could be influenced by various environmental factors. These might include the physiological environment within the body, such as pH, temperature, and the presence of other molecules. External factors, such as storage conditions, could also affect the stability of EN300-27719292 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, where a fluorine atom is substituted onto the phenyl ring.
Attachment of the Methanamine Group: The methanamine group can be attached to the furan ring through nucleophilic substitution reactions, where an amine group is introduced to the furan ring.
Industrial Production Methods: Industrial production of [5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the furan ring is oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to reduce the fluorophenyl group or the furan ring, leading to different reduced products.
Substitution: The compound can undergo substitution reactions, where different functional groups can be introduced to the furan ring or the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the fluorophenyl group can lead to the formation of fluorophenyl alcohols.
類似化合物との比較
- [5-(3-Chlorophenyl)furan-2-yl]methanamine;hydrochloride
- [5-(3-Bromophenyl)furan-2-yl]methanamine;hydrochloride
- [5-(3-Iodophenyl)furan-2-yl]methanamine;hydrochloride
Comparison: Compared to these similar compounds, [5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various scientific research applications.
特性
IUPAC Name |
[5-(3-fluorophenyl)furan-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO.ClH/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11;/h1-6H,7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRIPUGBBBCWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(O2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2507578.png)





![3-(4-bromophenyl)-6-[2-(piperidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2507586.png)
![tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate](/img/structure/B2507589.png)
![[3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone](/img/structure/B2507590.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/new.no-structure.jpg)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2507593.png)
![2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2507594.png)
